molecular formula C20H30FNaO5 B1680866 CID 23669330 CAS No. 101641-82-1

CID 23669330

Cat. No.: B1680866
CAS No.: 101641-82-1
M. Wt: 392.4 g/mol
InChI Key: HEYIDODMLWXELZ-BRTXMZDGSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound CID 23669330 is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]furan ring, a fluoropentanoate group, and multiple hydroxyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 23669330 typically involves multiple steps, including the formation of the cyclopenta[b]furan ring, the introduction of the fluoropentanoate group, and the addition of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The fluoropentanoate group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the fluoropentanoate group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biology, the compound’s hydroxyl and fluorine groups make it a potential candidate for studying enzyme interactions and metabolic pathways. Its structural complexity allows for detailed investigations into molecular recognition and binding.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its unique structure may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound’s reactivity and stability make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CID 23669330 exerts its effects involves interactions with specific molecular targets. The hydroxyl and fluorine groups play crucial roles in binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-chloropentanoate
  • Sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-bromopentanoate

Uniqueness

The uniqueness of CID 23669330 lies in its specific combination of functional groups and stereochemistry. The presence of the fluorine atom, in particular, imparts unique reactivity and binding properties, distinguishing it from similar compounds with different halogen atoms.

Properties

CAS No.

101641-82-1

Molecular Formula

C20H30FNaO5

Molecular Weight

392.4 g/mol

IUPAC Name

sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate

InChI

InChI=1S/C20H31FO5.Na/c1-2-3-4-6-13(22)9-10-14-17(23)11-18-20(14)15(12-26-18)16(21)7-5-8-19(24)25;/h9-10,12-14,16-18,20,22-23H,2-8,11H2,1H3,(H,24,25);/q;+1/p-1/b10-9-;/t13-,14-,16+,17+,18-,20-;/m0./s1

InChI Key

HEYIDODMLWXELZ-BRTXMZDGSA-M

SMILES

CCCCCC(C=CC1C(CC2C1C(=CO2)C(CCCC(=O)[O-])F)O)O.[Na+]

Isomeric SMILES

CCCCC[C@@H](/C=C\[C@H]1[C@@H](C[C@H]2[C@@H]1C(=CO2)[C@@H](CCCC(=O)[O-])F)O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC1C(CC2C1C(=CO2)C(CCCC(=O)[O-])F)O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC 39902;  SC-39902;  SC39902; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 23669330
Reactant of Route 2
CID 23669330
Reactant of Route 3
CID 23669330
Reactant of Route 4
CID 23669330
Reactant of Route 5
CID 23669330
Reactant of Route 6
Reactant of Route 6
CID 23669330

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.